molecular formula C20H27N3O2 B2361290 (1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1706073-99-5

(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2361290
CAS No.: 1706073-99-5
M. Wt: 341.455
InChI Key: SRBMDAMSUGCPOE-UHFFFAOYSA-N
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Description

(1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound that features an indole moiety and a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the bipiperidine moiety through a series of coupling reactions. The final step often involves the formation of the methanone linkage under controlled conditions, such as using a suitable base and solvent system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The methanone group can be reduced to a methanol derivative under suitable conditions.

    Substitution: The bipiperidine structure allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the methanone group can produce methanol derivatives.

Scientific Research Applications

(1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving indole derivatives.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone lies in its combined indole and bipiperidine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1H-indol-6-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-25-18-7-12-22(13-8-18)17-5-10-23(11-6-17)20(24)16-3-2-15-4-9-21-19(15)14-16/h2-4,9,14,17-18,21H,5-8,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBMDAMSUGCPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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